

A Technical Guide to the Solubility of Azo Yellow Dyes in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azo yellow

Cat. No.: B086743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of selected **Azo yellow** dyes in various organic solvents. Due to the broad nature of the "**Azo yellow**" classification, this guide focuses on three representative and commercially significant dyes: Pigment Yellow 1 (C.I. 11680), Disperse Yellow 3 (C.I. 11855), and Solvent Yellow 114 (C.I. 47020).

The solubility of these pigments is a critical parameter in their application, influencing formulation stability, color strength, and bioavailability in toxicological studies. This guide presents available quantitative and qualitative solubility data, alongside detailed experimental protocols for determining solubility in a laboratory setting.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for Pigment Yellow 1, Disperse Yellow 3, and Solvent Yellow 114 in a range of organic solvents. It is important to note that quantitative data for organic pigments is often not readily available in public literature, and the provided information is based on a comprehensive search of technical data sheets and scientific publications.

Table 1: Solubility of Pigment Yellow 1 (C.I. 11680)

Solvent	Temperature (°C)	Solubility	Data Type
Ethanol	Not Specified	Slightly Soluble[1][2]	Qualitative
Acetone	Not Specified	Slightly Soluble[1][2]	Qualitative
Chloroform	Not Specified	Slightly Soluble (Heated, Sonicated)[2]	Qualitative
DMSO	Not Specified	Very Slightly Soluble (Heated)[2]	Qualitative

Table 2: Solubility of Disperse Yellow 3 (C.I. 11855)

Solvent	Temperature (°C)	Solubility	Data Type
Ethanol	Not Specified	Soluble[1][3]	Qualitative
Acetone	Not Specified	Soluble[1][3]	Qualitative
Benzene	Not Specified	Soluble[1][3]	Qualitative
Chloroform	Not Specified	Very Slightly Soluble[4]	Qualitative
DMSO	Not Specified	Slightly Soluble (Sonicated)[4]	Qualitative
Methanol	Not Specified	Slightly Soluble (Sonicated)[4]	Qualitative

Table 3: Solubility of Solvent Yellow 114 (C.I. 47020)

Solvent	Temperature (°C)	Solubility (g/L)	Data Type
Acetone	20	2.2	Quantitative
Butyl Acetate	20	1.6	Quantitative
Methylbenzene (Toluene)	20	53.9	Quantitative
Dichloromethane	20	186.3	Quantitative
Ethyl Alcohol	20	1.1	Quantitative

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, two common and reliable methods are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution. It is a straightforward and accurate method, particularly for solutes with moderate to high solubility.

Materials and Equipment:

- **Azo yellow** dye of interest
- Selected organic solvent
- Analytical balance (accurate to at least 0.1 mg)
- Thermostatic shaker or water bath
- Volumetric flasks (various sizes)
- Pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)

- Evaporating dish or watch glass
- Drying oven

Step-by-Step Protocol:

- Preparation of a Saturated Solution:
 - Add an excess amount of the **Azo yellow** dye to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the dye and solvent.
- Sample Withdrawal and Filtration:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a filter-tipped pipette or to pre-filter the solution using a syringe filter compatible with the organic solvent.
- Solvent Evaporation:
 - Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or watch glass.^[5]
 - Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the dye. The temperature should be below the boiling point of the solvent and the decomposition temperature of the dye. A gentle stream of nitrogen can be used to accelerate evaporation.
- Mass Determination and Calculation:

- Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature to prevent moisture absorption.
- Weigh the evaporating dish with the dried dye residue on an analytical balance.[5]
- The mass of the dissolved dye is the final weight minus the initial weight of the empty evaporating dish.
- Calculate the solubility in g/L using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dried dye (g)}) / (\text{Volume of solution withdrawn (L)})$$

UV-Vis Spectrophotometric Method

This method is particularly useful for dyes with low solubility and strong chromophores. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials and Equipment:

- **Azo yellow** dye of interest
- Selected organic solvent (UV-grade)
- UV-Vis spectrophotometer
- Quartz or glass cuvettes (compatible with the solvent)
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus

Step-by-Step Protocol:

- Determination of Maximum Absorbance Wavelength (λ_{max}):
 - Prepare a dilute, unsaturated solution of the **Azo yellow** dye in the chosen solvent.

- Scan the absorbance of the solution across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_{max}).^[6] This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
- Preparation of a Calibration Curve:
 - Prepare a stock solution of the **Azo yellow** dye of known concentration in the selected solvent.
 - Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear and pass through the origin. The slope of this line is the molar absorptivity (ϵ).
- Preparation and Measurement of the Saturated Solution:
 - Prepare a saturated solution as described in the Gravimetric Method (Section 2.1, Step 1).
 - Withdraw a sample of the supernatant and filter it to remove any undissolved particles.
 - It is often necessary to dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve (typically below 1.0).
 - Measure the absorbance of the diluted saturated solution at λ_{max} .
- Calculation of Solubility:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted saturated solution.
 - Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the **Azo yellow** dye in the solvent at the specified temperature.

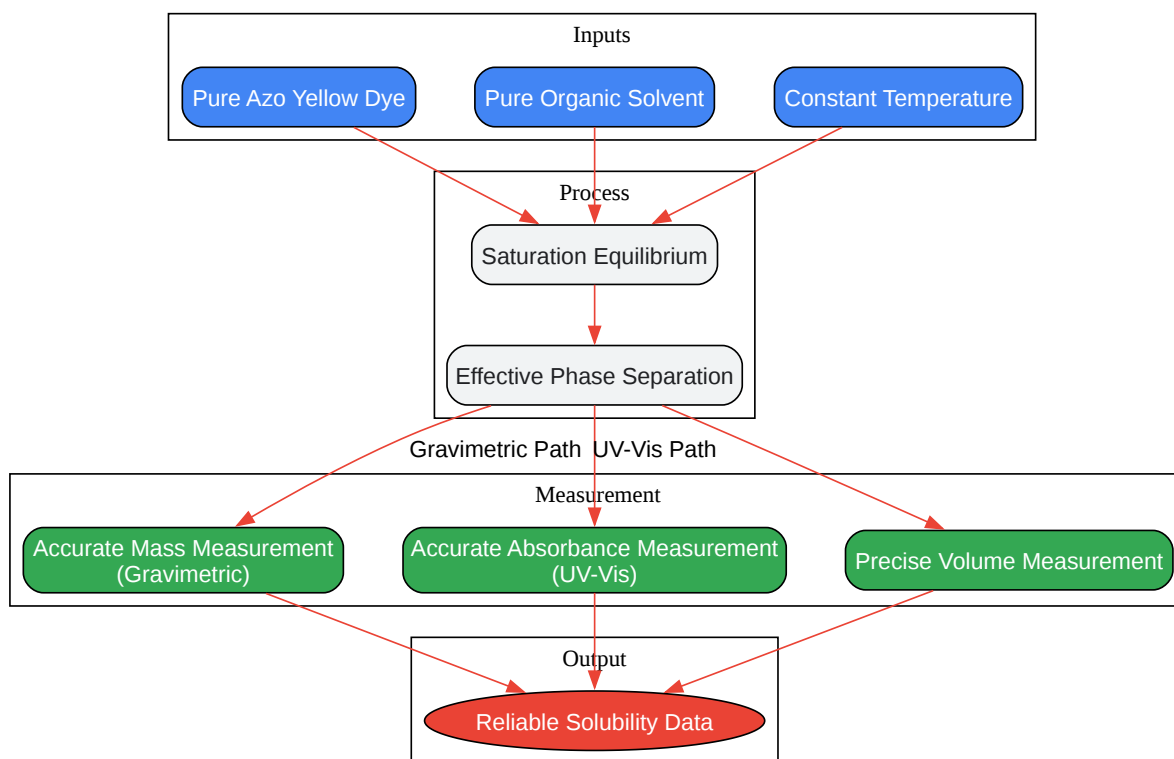
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of **Azo yellow** dyes and the logical dependencies of the key experimental steps.



[Click to download full resolution via product page](#)

Experimental workflow for determining **Azo yellow** dye solubility.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. Disperse Yellow 3 | C15H15N3O2 | CID 17811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Disperse Yellow 3 | 2832-40-8 [chemicalbook.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Azo Yellow Dyes in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086743#azo-yellow-solubility-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com